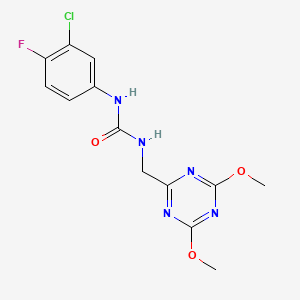
4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine” were not found, related compounds have been synthesized using various methods. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method utilizes a radical approach and has been applied to various alkyl boronic esters .Chemical Reactions Analysis
While specific chemical reactions involving “4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine” were not found, related compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Applications De Recherche Scientifique
Anticancer Applications
Piperidine derivatives, including those with a structure similar to 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine, have been found to exhibit anticancer properties. Studies have shown that modifications to the piperidine ring can lead to compounds with increased cytotoxicity against cancer cells . These derivatives are being explored for their potential use in chemotherapy, particularly in targeting resistant cancer cell lines.
Antimicrobial and Antifungal Activities
The piperidine nucleus is a common feature in compounds with antimicrobial and antifungal activities. The structural flexibility of piperidine allows for the synthesis of various derivatives that can be potent against a range of microbial and fungal pathogens . This makes it a valuable scaffold for developing new antibiotics and antifungals.
Analgesic and Anti-inflammatory Properties
Compounds with the piperidine moiety have been utilized for their analgesic and anti-inflammatory effects. The modification of the piperidine structure, as seen in 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine, can lead to derivatives that may offer pain relief and reduce inflammation, which are crucial in the treatment of chronic pain and inflammatory diseases .
Antiviral and Antimalarial Potential
Piperidine derivatives are also being investigated for their antiviral and antimalarial applications. The structural diversity of these compounds allows them to interact with various biological targets, potentially inhibiting the replication of viruses and the growth of malaria parasites .
Neuroprotective Effects
Research has indicated that piperidine-based compounds can have neuroprotective effects. These compounds may play a role in protecting neuronal cells from damage, which is significant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Therapeutics
The piperidine structure is found in several cardiovascular drugs. Derivatives of piperidine, such as 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine, may contribute to the development of new therapeutics for treating hypertension and other cardiovascular conditions .
Propriétés
IUPAC Name |
4-(1-methylsulfonylpiperidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-8-2-3-11(9-13)16-10-4-6-12-7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCKKFHDHOVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)
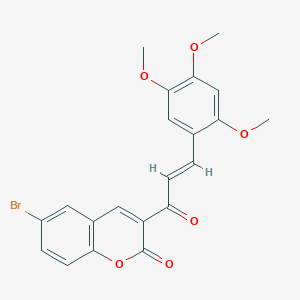
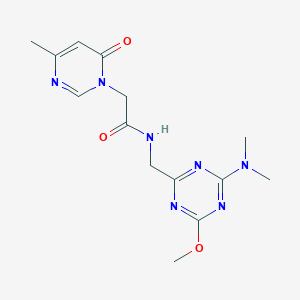
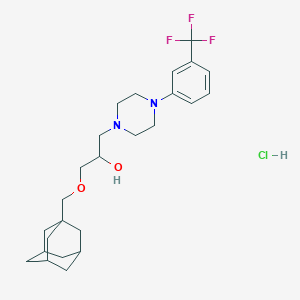

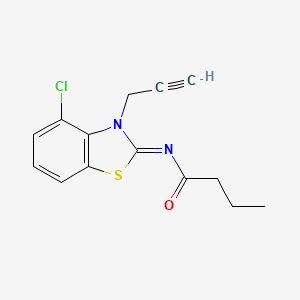
![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)
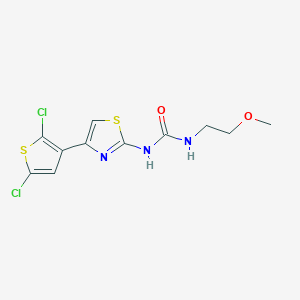
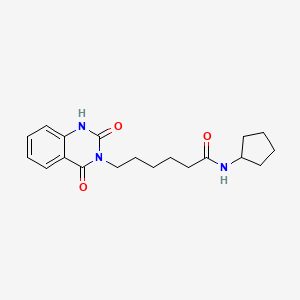
![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)
